cis-(1R,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL
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Overview
Description
CIS-(1R,2S)-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL is a chiral compound with significant importance in various fields of chemistry and biology This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-(1R,2S)-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reduction of corresponding ketones or aldehydes using chiral catalysts or ligands. For example, the catalytic asymmetric reduction of prochiral ketones with boranes has been employed to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as crystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
CIS-(1R,2S)-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
CIS-(1R,2S)-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of CIS-(1R,2S)-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-(+)-cis-1-Amino-2-indanol
- (1S,2R)-(-)-cis-1-Amino-2-indanol
- (1R,2R)-(+)-1,2-Diphenylethylenediamine
- (S)-(+)-2-Phenylglycinol
Uniqueness
CIS-(1R,2S)-2-AMINO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-OL is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in applications requiring high enantioselectivity and specificity .
Properties
CAS No. |
13575-92-3 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6,11H2/t9-,10+/m0/s1 |
InChI Key |
IIMSEFZOOYSTDO-VHSXEESVSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1N)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O |
Origin of Product |
United States |
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